molecular formula C7H9BrN2 B1275586 5-bromo-N,N-dimethylpyridin-2-amine CAS No. 26163-07-5

5-bromo-N,N-dimethylpyridin-2-amine

Cat. No. B1275586
Key on ui cas rn: 26163-07-5
M. Wt: 201.06 g/mol
InChI Key: XIMCGXXYEMOWQP-UHFFFAOYSA-N
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Patent
US07071201B2

Procedure details

2-Dimethylaminopyridine (1.0 ml) was dissolved in chloroform (60 ml). After adding tributylammonium bromide (3.88 g) thereto, the resultant mixture was stirred for 7 min. Then the reaction solution was washed with an aqueous solution of sodium thiosulfate and water, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate-methanol system) to give the title compound (1.097 g) as yellow crystals (yield: 72.0%).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
tributylammonium bromide
Quantity
3.88 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.[Br-:10].C([NH+](CCCC)CCCC)CCC>C(Cl)(Cl)Cl>[Br:10][C:6]1[CH:7]=[CH:8][C:3]([N:2]([CH3:9])[CH3:1])=[N:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C1=NC=CC=C1)C
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
tributylammonium bromide
Quantity
3.88 g
Type
reactant
Smiles
[Br-].C(CCC)[NH+](CCCC)CCCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Then the reaction solution was washed with an aqueous solution of sodium thiosulfate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate-methanol system)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.097 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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